(2-Bromo-4-formylphenyl) 2-nitrobenzoate
Description
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5/c15-11-7-9(8-17)5-6-13(11)21-14(18)10-3-1-2-4-12(10)16(19)20/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTNBSKLNRIMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261521 | |
| Record name | 3-Bromo-4-[(2-nitrobenzoyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443294-31-3 | |
| Record name | 3-Bromo-4-[(2-nitrobenzoyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443294-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-[(2-nitrobenzoyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-formylphenyl) 2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 4-formylphenyl benzoate followed by nitration. The reaction conditions often require the use of bromine or a brominating agent and a nitrating mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-formylphenyl) 2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted phenyl benzoates.
Reduction: Formation of (2-Bromo-4-aminophenyl) 2-nitrobenzoate.
Oxidation: Formation of (2-Bromo-4-carboxyphenyl) 2-nitrobenzoate.
Scientific Research Applications
(2-Bromo-4-formylphenyl) 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-formylphenyl) 2-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 2-bromo-4-formylphenyl 2-nitrobenzoate with key analogues, highlighting substituent positions and functional group variations:
Key Observations :
- Substituent Position : The placement of bromo and nitro groups significantly affects electronic properties. For example, nitro at position 2 (benzoate) vs. position 4 (phenyl) alters resonance stabilization and reactivity .
Electrophilic Reactivity
- Nitro Group Influence : The nitro group at position 2 on the benzoate ring deactivates the aromatic ring, directing electrophiles to meta/para positions. This contrasts with analogues like 4-formyl-2-nitrophenyl 4-bromo-benzoate , where the nitro group on the phenyl ring increases electrophilic substitution barriers .
- Bromo Group Utility : Bromine at position 2 (phenyl) facilitates Suzuki-Miyaura cross-coupling reactions, a feature absent in compounds with bromo on the benzoate ring (e.g., ).
Crystallographic Behavior
- Dihedral Angles : In 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate , the dihedral angle between aromatic rings is 4.96° , promoting planar stacking . In contrast, bromo-substituted analogues (e.g., 4-formyl-2-nitrophenyl 4-bromo-benzoate ) exhibit larger angles (62.90° ), reducing crystal symmetry .
- Intermolecular Interactions : Weak C–H···O bonds dominate in nitro-formyl derivatives, whereas bromo-substituted compounds exhibit halogen bonding (Br···O/N), enhancing thermal stability .
Research Findings and Data Tables
Q & A
Q. What are the standard synthetic routes for (2-Bromo-4-formylphenyl) 2-nitrobenzoate?
The compound is typically synthesized via esterification between 2-bromo-4-formylphenol and 2-nitrobenzoyl chloride under controlled conditions. A common approach involves activating the phenolic hydroxyl group using a base (e.g., pyridine or DMAP) to facilitate nucleophilic acyl substitution. Reaction monitoring via TLC or HPLC is recommended to optimize yield . For derivatives, substituents on the benzoyl group may require protection/deprotection strategies (e.g., aldehyde protection with ethylene glycol) to prevent side reactions .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on a combination of:
- X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX ) provides precise bond lengths and angles (e.g., C=O bond: ~1.21 Å, C-Br: ~1.89 Å ).
- Spectroscopy :
- NMR : NMR shows distinct aldehyde proton signals at δ ~10.1 ppm and aromatic protons split due to nitro and bromo substituents .
- FTIR : Peaks at ~1700 cm (ester C=O) and ~1520 cm (NO) confirm functional groups .
- HPLC : Reverse-phase methods (e.g., Newcrom R1 column with acetonitrile/water mobile phase) verify purity .
Q. What are the key applications of this compound in organic synthesis?
The compound serves as a versatile intermediate:
- Building block : The formyl group undergoes condensation reactions (e.g., with amines to form Schiff bases) .
- Cross-coupling substrate : The bromo substituent enables Suzuki-Miyaura coupling for biaryl synthesis .
- Pharmacophore precursor : Nitro groups can be reduced to amines for bioactive molecule development .
Advanced Research Questions
Q. How to analyze hydrogen bonding patterns in the crystal structure of this compound?
Utilize graph set analysis (as per Etter’s rules ) to classify interactions (e.g., D(2) chains for C=O⋯H-O). Software like Mercury or ORTEP-3 visualizes packing motifs. Key parameters include:
Q. How to resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected NMR shifts) arise from dynamic effects or impurities. Strategies include:
- Multi-technique validation : Cross-check NMR, IR, and mass spectrometry .
- DFT calculations : Compare experimental shifts with computed values (e.g., using Gaussian) to identify conformational biases .
- Crystallographic validation : Resolve ambiguities (e.g., rotational isomerism) via X-ray data .
Designing experiments to study the reactivity of the formyl group in this compound.
- Protection strategies : Use acetal formation (e.g., ethylene glycol/H) to stabilize the aldehyde during subsequent reactions .
- Kinetic studies : Monitor aldehyde oxidation (e.g., with KMnO) via UV-Vis or HPLC .
- Competitive reactions : Compare reactivity with analogous esters lacking the bromo/nitro groups to assess electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
